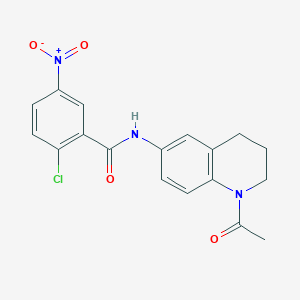

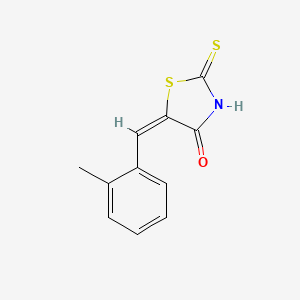

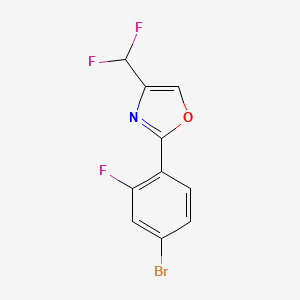

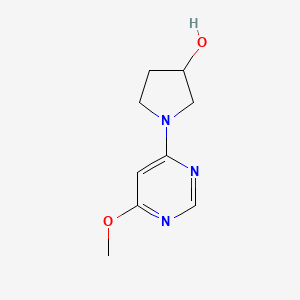

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, also known as AMG-9810, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical conditions.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation in Drug Synthesis

Acetylation is a critical step in synthesizing various drugs, including antimalarial drugs. Chemoselective monoacetylation of aminophenols, a process similar in chemical rationale to manipulating compounds like N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-(2-methoxyphenoxy)acetamide, is crucial for developing specific drug intermediates. For example, N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs, highlighting the importance of precise chemical modifications in drug development (Magadum & Yadav, 2018).

Antioxidant Properties of Phenolic Compounds

Research on phenolic derivatives such as acetaminophen (paracetamol) has revealed their capacity as antioxidants, inhibiting lipid peroxidation and acting as peroxyl radical scavengers. This suggests that compounds with phenolic structures, similar to the thiophenyl and methoxyphenoxy groups in the queried compound, could have potential antioxidant applications, offering insights into the development of new antioxidant agents (Dinis, Maderia, & Almeida, 1994).

Green Synthesis of Azo Disperse Dyes

Compounds like N-(3-Amino-4-methoxyphenyl)acetamide, used in the production of azo disperse dyes, demonstrate the role of specific acetamide derivatives in synthesizing colorants for textiles. This indicates a broader application of acetamide derivatives in materials science, particularly in developing environmentally friendly dyes (Zhang, 2008).

Synthesis of Analgesic Agents

The synthesis of new analgesics from acetaminophen metabolites, such as N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), illustrates the potential for developing novel pain management drugs from complex acetamide derivatives. This research area might be relevant to exploring the therapeutic applications of compounds with similar structural complexity (Sinning et al., 2008).

Antimicrobial Activity of Thiophene Derivatives

Thiophene derivatives have shown capacity in reducing biofilm formation by bacteria, suggesting applications in developing antimicrobial agents. This aligns with the thiophen-3-yl group in the queried compound, indicating potential research into its antimicrobial properties (Benneche et al., 2011).

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-22-16-4-2-3-5-17(16)23-12-18(21)19-9-6-14(7-10-20)15-8-11-24-13-15/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJHWZDUQLPWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC(CCO)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)

![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)